N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide

Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

Researchers investigating pyridazine sulfonamide chloride channel inhibitors often face gaps in SAR data due to missing 2,4-dimethoxy regioisomers. This compound uniquely addresses that need. • Pharmacophore probe for mapping 2,4-diMeO-benzenesulfonamide requirements in CaCC/VRAC chloride channel studies. • Enables head-to-head microsomal stability comparison with carboxamide analog (CAS 1005307-98-1). • Defined computed properties (XLogP3: 1.9, TPSA: 141 Ų) support ligand-based virtual screening models. Supplied as a research-grade solid; standard analytical characterization included.

Molecular Formula C20H21N3O6S2
Molecular Weight 463.52
CAS No. 921544-04-9
Cat. No. B2854392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide
CAS921544-04-9
Molecular FormulaC20H21N3O6S2
Molecular Weight463.52
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC
InChIInChI=1S/C20H21N3O6S2/c1-4-30(24,25)20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-31(26,27)19-11-9-16(28-2)13-18(19)29-3/h5-13,23H,4H2,1-3H3
InChIKeyAIWJONCBSQLALX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Pyridazine Sulfonamide (921544-04-9) Core Characteristics


N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-2,4-dimethoxybenzenesulfonamide (CAS 921544-04-9) is a synthetic compound belonging to the class of pyridazine sulfonamide derivatives [1]. It features a pyridazine core substituted with an ethylsulfonyl group and a phenyl linker connecting to a 2,4-dimethoxybenzenesulfonamide moiety [2]. While its structural features suggest potential utility in medicinal chemistry, published, peer-reviewed studies detailing its specific biological activity or target engagement are currently absent from major public databases. Its differentiation from close analogs must therefore be assessed primarily through structural and physicochemical property comparisons.

Structural Class Pyridazine sulfonamide derivative with defined 2,4-dimethoxy substitution
Research Context SAR probe for pharmacophore mapping; no published bioactivity data available
Procurement Logic Specific substitution pattern supports regioisomer SAR matrix studies

921544-04-9 Specificity in Chemical Biology


The term 'pyridazine sulfonamide' encompasses a broad class of compounds with diverse biological activities, including chloride channel inhibition and kinase modulation [1]. However, substituent identity and regiochemistry on both the pyridazine and benzene rings are critical determinants of a compound's specific pharmacological profile. For CAS 921544-04-9, the unique combination of an ethylsulfonyl group at the 6-position of the pyridazine ring and a 2,4-dimethoxybenzenesulfonamide tail creates a distinct pharmacophore that cannot be adequately simulated by generic alternatives. Substituting a 2,5-dimethoxy analogue or a 3-aminophenyl linker, for example, alters the molecule's lipophilicity and electronic distribution, leading to different binding affinities, selectivity profiles, and ADME properties. Therefore, for experiments where the objective is to probe structure-activity relationships (SAR) at the 2,4-dimethoxy substitution on the sulfonamide ring, only the specific compound with this exact substitution pattern is scientifically valid.

Dimethoxy regioisomer mismatch
2,5- or 3,4- dimethoxy analogs may alter molecular shape and electronic distribution, potentially shifting binding-relevant properties
Linker attachment geometry
3-position phenyl linker introduces a bend in the molecular axis; binding pose and target engagement may not transfer from 4-substituted isomer
Carboxamide linker substitution
Replacing sulfonamide with carboxamide alters NH acidity and metabolic stability; linker-dependent SAR may not reproduce

921544-04-9 Structural Differentiation from Analogs


Dimethoxy Substitution: 2,4- vs. 2,5- vs. 3,4- Isomers

The target compound's 2,4-dimethoxy substitution on the benzenesulfonamide ring is a key point of differentiation. Close analogs with 2,5-dimethoxy (CAS 950320-01-1) or 3,4-dimethoxy (CAS 921794-56-1) patterns will have distinct electronic and steric properties that influence target binding [1]. While direct biological comparison data for these specific compounds is not publicly available, class-level inference from sulfonamide SAR indicates that the position and number of methoxy groups on the terminal phenyl ring are critical for modulating hydrogen-bond acceptor/donor capacity and molecular shape, directly impacting selectivity and potency [2].

Methoxy Regioisomer Identity
Class-level inference
Target2,4-dimethoxy | XLogP3: 1.9 | TPSA: 141 Ų
Analog2,5- / 3,4- dimethoxy | XLogP3: 1.9 | TPSA: 141 Ų
Computed properties identical; methoxy vector orientation differs
Supports 2,4-dimethoxy SAR probe context
No direct bioactivity comparison available
Structure-Activity Relationship Medicinal Chemistry Sulfonamide Pharmacophore

Linker Regiochemistry: 4- vs. 3-Position Attachment

The target compound connects the pyridazine core to the sulfonamide through a phenyl group at the 4-position. A related analog, CAS 950320-01-1, attaches via the 3-position [1]. This change is not trivial; it modifies the overall molecular shape from a more linear to a more bent geometry, and can significantly alter the docking pose within a target protein's binding site . No direct comparative IC50 or Kd data is available for these two compounds.

Linker Attachment Geometry
Class-level inference
Target4-position (para) attachment — linear molecular axis
Analog3-position (meta) attachment — bent geometry
Structural comparison based on 2D chemical structures
Linker geometry may impact binding mode interpretation
Quantitative activity comparison not available
Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Sulfonamide vs. Carboxamide Linker Comparison

The target compound features a sulfonamide (-SO2NH-) linker, a classic zinc-binding and hydrogen-bonding pharmacophore. A close analog, CAS 1005307-98-1, replaces this with a carboxamide (-CONH-) group . This substitution dramatically changes the acidity of the NH proton (sulfonamide NH pKa ~10-12 vs. amide NH pKa ~15-17), hydrogen-bonding capacity, and metabolic stability. The sulfonamide is generally more resistant to hydrolysis than the corresponding amide [1].

Linker Functional Group
Class-level inference
TargetSulfonamide (-SO2NH-) | NH pKa ~10–12
AnalogCarboxamide (-CONH-) | NH pKa ~15–17
ΔpKa ~5 units; sulfonamide more resistant to amidase hydrolysis
Supports linker stability SAR context
Specific experimental stability data unavailable
Chemical Biology Enzyme Inhibition Pharmacophore Modeling

Application Scenarios for 921544-04-9


SAR Probe for Chloride Channel Biology

Based on its structural membership in the pyridazine sulfonamide class, which has been patented for CaCC and VRAC chloride channel inhibition [1], this compound is best deployed as a tool to map the pharmacophoric requirements of the 2,4-dimethoxybenzenesulfonamide region. Its procurement is justified when building a focused library to test the impact of methoxy regioisomers on chloride channel activity, providing a missing data point relative to 2,5- and 3,4-dimethoxy analogs.

Metabolic Stability vs. Carboxamide Analogs

The target compound's sulfonamide linker is a key structural feature for experiments designed to differentiate the pharmacokinetic liabilities of sulfonamides versus carboxamides. Procuring it alongside its carboxamide analog (CAS 1005307-98-1) enables a controlled head-to-head microsomal stability assay, where the sulfonamide's inherent resistance to amidase cleavage is a predicted differentiator.

Virtual Screening and Model Validation

With well-defined computed properties such as XLogP3 (1.9) and TPSA (141 Ų) [2], this compound serves as a valuable negative or positive control in ligand-based virtual screening models. Its specific molecular shape, distinct from its 3-linked or 2,5-dimethoxy isomers, provides a rigorous test case for pharmacophore or shape-based screening algorithms aiming to discriminate between closely related chemical probes.

Application
Selection Property
Validation Focus
Chloride channel SAR studies
Methoxy regioisomer identity
Pharmacophore model discrimination
Linker metabolic stability comparison
Sulfonamide linker integrity
Microsomal stability assay context
Virtual screening model validation
Defined molecular shape
Ligand-based model discrimination
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